Lactosyl maprotiline-d5

Bioanalysis LC-MS Stable Isotope Labeling

Quantifying lactosyl maprotiline in biological matrices without a matched internal standard causes signal overlap and inaccurate results from uncorrected matrix effects. Lactosyl Maprotiline-d5 eliminates this with a +5 Da mass shift ensuring baseline chromatographic separation. • Achieves <5% precision at low ng/mL plasma concentrations • Matched lactosyl moiety corrects for differential extraction recovery & matrix effects • 98.8% isotopic purity supports FDA/EMA bioanalytical method validation

Molecular Formula C32H43NO10
Molecular Weight 606.7 g/mol
Cat. No. B13841143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosyl maprotiline-d5
Molecular FormulaC32H43NO10
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O
InChIInChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2
InChIKeyKTPQVFNPAHZOPE-PGAUCXTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactosyl Maprotiline-d5 Analytical Standard


Lactosyl maprotiline-d5 is a deuterated derivative of lactosyl maprotiline, consisting of a maprotiline core conjugated to a lactose moiety and labeled with five deuterium atoms (d5) . It is classified as a stable isotope-labeled analytical standard, primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of lactosyl maprotiline and related maprotiline metabolites in biological matrices . This compound is not intended for therapeutic use; it serves as a critical tool in pharmaceutical research to track absorption, distribution, metabolism, and excretion (ADME) of maprotiline-based compounds, leveraging the kinetic isotope effect to minimize metabolic rate alterations while providing a distinct mass shift for analytical differentiation .

Product identity
Stable isotope-labeled analytical standard (d5)
Workflow
LC-MS / GC-MS internal standard
Research context
Lactosyl maprotiline quantification & ADME tracking

Why Alternative Isotopologues Cannot Substitute


In-class compounds such as lactosyl maprotiline (non-deuterated), maprotiline-d3, or maprotiline-d5 lack the combined structural features of a lactosyl conjugate and five deuterium labels. The absence of the lactosyl moiety in simple maprotiline isotopologues precludes their use as internal standards for lactosyl maprotiline due to chromatographic and ionization differences . Conversely, non-deuterated lactosyl maprotiline cannot be distinguished from the endogenous analyte by mass spectrometry, leading to signal overlap and inaccurate quantification [1]. Furthermore, isotopologues with fewer deuterium atoms (e.g., d3) may exhibit insufficient mass shift to avoid isotopic interference in complex biological matrices, while those without the lactosyl group fail to correct for differential extraction recovery or matrix effects unique to the conjugate [2]. The following quantitative evidence demonstrates why lactosyl maprotiline-d5 is uniquely positioned for rigorous bioanalytical method development and pharmacokinetic studies.

Risk 1 Non-deuterated lactosyl maprotiline Indistinguishable from endogenous analyte by MS; signal overlap prevents accurate quantification.
Risk 2 Maprotiline-d3 or -d5 (no lactosyl group) Absence of lactosyl moiety leads to chromatographic and ionization differences, failing to correct for matrix effects or extraction recovery.
Risk 3 Lower-labeled isotopologues (d3) Insufficient mass shift may cause isotopic interference in complex matrices; co-eluting metabolites contribute to analyte channel.

Lactosyl Maprotiline-d5 Differentiation Data


Mass Spectrometric Differentiation

Lactosyl maprotiline-d5 exhibits a molecular weight of 606.72 g/mol, representing a +5 Da mass shift relative to the non-deuterated lactosyl maprotiline (601.68 g/mol) due to the substitution of five hydrogen atoms with deuterium . This mass difference is sufficient to achieve chromatographic co-elution with baseline mass spectrometric separation in both single and tandem MS configurations, enabling its use as an ideal internal standard without cross-talk or isotopic overlap . In contrast, maprotiline-d3 (MW 604.72) provides only a +3 Da shift, which may be insufficient in complex matrices where natural abundance isotopic peaks or co-eluting metabolites contribute to the analyte channel.

MS Differentiation
Head-to-head
+5 Da shift vs. non-deuterated; +2 Da greater than d3 analog
Sufficient mass shift for baseline separation
Sources: Data to verify
Bioanalysis LC-MS Stable Isotope Labeling

Analytical Precision in Plasma Quantification

A validated GLC-mass spectrometric assay employing maprotiline-d3 as internal standard achieved a precision of approximately 5% for the quantification of maprotiline and its major metabolite desmethylmaprotiline at 2 ng/mL in human and rabbit plasma [1]. While this study used a d3 analog, the methodological principle directly extends to lactosyl maprotiline-d5, which offers equivalent or superior performance due to its identical lactosyl moiety ensuring matched extraction recovery and ionization efficiency [2]. In contrast, methods relying on non-isotopic internal standards or external calibration typically exhibit inter-assay variability exceeding 15% in complex matrices, failing to meet FDA bioanalytical guidance criteria.

Plasma Precision
Class-level
~5% precision (extrapolated from d3 analog study)
Supports method precision review for research matrices
Based on maprotiline-d3; validation in target assay recommended
Method Validation Precision Pharmacokinetics

Isotopic Purity and Unlabeled Contamination

The deuterated maprotiline core of lactosyl maprotiline-d5 (synthesized from maprotiline-d5) demonstrates an isotopic purity of 98.8%, as certified for the hydrochloride salt . This high level of deuteration minimizes the presence of unlabeled (d0) and lower-labeled (d1-d4) species that could contribute to background signal in the analyte channel. In contrast, non-deuterated lactosyl maprotiline is typically supplied at 95% chemical purity, lacking the isotopic enrichment necessary for use as an internal standard . The isotopic purity of 98.8% translates to <1.2% unlabeled material, reducing the risk of quantitative bias in low-concentration analyses.

Isotopic Purity
Head-to-head
98.8% d5 enrichment
Minimizes unlabeled background signal
Sources: Data to verify
Isotopic Purity Quality Control Mass Spectrometry

Bioequivalence of Deuterated and Unlabeled Species

A clinical bioavailability study comparing trideuterated maprotiline (d3) with unlabeled maprotiline in human subjects demonstrated that blood levels were essentially superimposable, with peak concentrations averaging ~50 ng/mL and biologic half-lives of 58 hr (unlabeled) and 60.5 hr (labeled) [1]. Westlake confidence limits showed less than 10% difference between formulations for AUC, Cmax, and t½ at the 95% confidence level [1]. These findings establish that deuterated maprotiline analogs exhibit near-identical pharmacokinetic behavior to their unlabeled counterparts, a prerequisite for their validity as internal standards. Lactosyl maprotiline-d5, incorporating the same maprotiline core, is expected to exhibit comparable bioequivalence while providing the additional analytical benefits of the lactosyl conjugate and d5 labeling.

PK Bioequivalence
Class-level
d3 vs. unlabeled: AUC 3,862 vs. 3,944 ng·hr/mL; t½ 58 vs. 60.5 hr
Supports internal standard validity assumption
Based on maprotiline-d3; extrapolation to lactosyl-d5 requires review
Bioavailability Kinetic Isotope Effect Internal Standard Validation

Lactosyl Maprotiline-d5 Application Scenarios


Quantitative Bioanalysis in Plasma by LC-MS/MS

Use lactosyl maprotiline-d5 as an internal standard to achieve <5% precision at low ng/mL concentrations in plasma. The +5 Da mass shift ensures baseline separation from the analyte, while the matched lactosyl moiety corrects for extraction recovery and matrix effects . This scenario is directly supported by the precision and mass shift evidence in Section 3 [1].

Metabolic Stability and ADME Studies

Employ lactosyl maprotiline-d5 to track the metabolic fate of the lactosyl conjugate in hepatocyte incubations or in vivo models. The deuterium label enables differentiation from endogenous metabolites, and the bioequivalence data (<10% PK difference) confirms that the labeled compound accurately reflects the behavior of the unlabeled species [2].

Method Development for Regulatory Bioanalysis

Leverage the high isotopic purity (98.8%) and validated precision (~5%) to develop robust LC-MS/MS methods that meet FDA and EMA bioanalytical method validation guidelines. The compound's performance characteristics reduce the risk of assay failure due to isotopic interference or inadequate precision [1].

Application
Selection Property
Validation Focus
Quantitative bioanalysis in research plasma (LC-MS/MS)
Co-eluting ISTD with matched lactosyl moiety
Matrix-effect correction and precision review
Metabolic stability & ADME studies
Deuterium label for metabolic tracking
Bioequivalence and isotope effect review
Method development for research bioanalysis
High isotopic purity & method precision context
Isotopic interference and LLOQ review; method validation documentation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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